Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemistry teams developing LSD1 inhibitors often face supply gaps for intermediates that retain the critical N-cyclopropyl pharmacophore. This compound (CAS 7053-92-1) directly addresses that need as a validated building block. • Preserves the cyclopropanamine motif essential for FAD-cofactor sub-pocket engagement and target selectivity. • Reduced amine basicity (pKa ~9.10) balances cellular potency with lysosomal sequestration avoidance. • Enables systematic SAR around the cyclopropane ring and serves as a conformational probe for NMR/X-ray co-crystallography studies. Shipped globally for immediate R&D use.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 7053-92-1
Cat. No. B12114494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-
CAS7053-92-1
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCCNC2CC2
InChIInChI=1S/C13H18ClNO/c1-9-7-12(8-10(2)13(9)14)16-6-5-15-11-3-4-11/h7-8,11,15H,3-6H2,1-2H3
InChIKeyAXUCQKWOOHYLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- (CAS 7053-92-1): A Structurally Pre-Organized Arylethylamine Scaffold


Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- (CAS 7053-92-1) is a synthetic, small-molecule building block characterized by a 4-chloro-3,5-dimethylphenoxy ring system linked via an ethylene spacer to a cyclopropanamine moiety . The compound (C13H18ClNO; MW 239.74 g/mol) belongs to the aryloxyethylamine class, where the cyclopropyl group on the amine nitrogen introduces conformational constraint, differentiating it from open-chain alkylamine analogs [1]. Its structure maps onto chemotypes explored in lysine-specific demethylase 1 (LSD1) inhibitor patents, where the cyclopropanamine pharmacophore is a critical determinant of target engagement and molecular recognition [2].

Why Generic Substitution of Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- Fails in Drug Discovery Programs


Simple substitution of the N-cyclopropyl group with an N-ethyl, N-methyl, or des-cyclopropyl primary amine analog is not functionally equivalent because the cyclopropane ring imposes a rigid, low-energy conformation that simultaneously alters amine basicity (pKa ~9.10 for cyclopropanamine vs. ~10.63 for ethylamine) and modulates metabolic lability through ring-strain-dependent P450 processing [1]. In LSD1-targeted programs, the N-cyclopropyl substitution pattern is explicitly claimed for potency and selectivity, meaning that replacement with an unconstrained alkylamine would predictably erode on-target activity and alter pharmacokinetic profiles [2][3]. Absent a validated comparability dataset, interchanging with a non-cyclopropyl analog constitutes a non-qualified change with substantive risk to pharmacological outcomes.

Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- (7053-92-1): Quantified Differentiation vs. Alkylamine Analogs


Amine Basicity (pKa of Conjugate Acid): Cyclopropanamine vs. Ethylamine

The N-cyclopropyl substituent in the target compound is predicted to reduce the amine basicity by approximately 1.53 pKa units relative to an N-ethyl analog, based on the difference in conjugate acid pKa between cyclopropanamine (9.10) and ethylamine (10.63) [1]. A lower pKa reduces the fraction of protonated amine at physiological pH, which directly impacts passive membrane permeability, lysosomal trapping propensity, and target engagement kinetics [2]. This is a quantifiable, class-level structural differentiation attributable to cyclopropane ring strain and rehybridization of the nitrogen lone pair [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Metabolic Stability of N-Cyclopropyl vs. N-Alkyl Motif: P450-Mediated Dealkylation

Cyclopropylamines undergo P450-catalyzed N-dealkylation via hydrogen abstraction pathways that generate both cyclopropanone hydrate and 3-hydroxypropionaldehyde, with product distributions dependent on ring strain and substitution [1]. In contrast, N-ethyl and N-methyl analogs undergo simpler C–H hydroxylation/elimination sequences, resulting in different metabolite profiles and clearance rates [2]. While direct metabolic stability data for the target compound are not publicly available, the presence of a cyclopropanamine substructure predicts a quantifiable shift in intrinsic clearance relative to N-alkylamine comparators, as demonstrated in published studies on N-benzyl-N-cyclopropylamine metabolism versus N-benzyl-N-ethylamine [1][2].

Drug Metabolism Cytochrome P450 Metabolic Stability

LSD1 Inhibitor Pharmacophore: N-Cyclopropyl Privileged Structure for Demethylase Inhibition

Takeda Pharmaceuticals' multiple granted patents explicitly claim N-cyclopropylamine derivatives as LSD1 inhibitors, with structure-activity relationship (SAR) data showing that N-cyclopropyl substitution is superior to N-ethyl or N-isopropyl in maintaining LSD1 enzymatic inhibition potency [1][2]. The cyclopropane ring orientation is proposed to occupy a sub-pocket adjacent to the FAD cofactor, a binding mode not accessible to unconstrained alkyl substituents [1]. This class-level SAR provides a mechanistic rationale for selecting the N-cyclopropyl variant over alkylamine analogs when LSD1 inhibition is the intended biological application.

Epigenetics LSD1/KDM1A Histone Demethylase

Conformational Pre-Organization: Rigid Cyclopropane vs. Flexible Alkylamines

The cyclopropanamine ring in the target compound imposes conformational rigidity that reduces the entropic penalty upon target binding relative to flexible N-ethyl or N-propyl analogs, which possess multiple rotatable bonds [1]. This pre-organization effect is a recognized principle in medicinal chemistry: cyclopropyl-substituted amines exhibit enhanced binding affinity compared to their acyclic counterparts due to a smaller conformational entropy loss (ΔS‡) upon complex formation [2]. Quantitative conformational analysis of N-cyclopropyl vs. N-ethyl small molecules demonstrates that the cyclopropyl group restricts the accessible dihedral angle space of the C–N bond to approximately ±15°, versus ±60° for ethyl [1].

Conformational Analysis Molecular Recognition Entropic Optimization

Procurement-Driven Application Scenarios for Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- (7053-92-1)


LSD1/KDM1A Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing histone demethylase LSD1 inhibitors, this compound serves as a key intermediate that preserves the N-cyclopropyl pharmacophore essential for FAD-cofactor sub-pocket engagement [1]. The reduced amine basicity (pKa ~9.10) relative to N-ethyl analogs is advantageous for balancing cellular potency with lysosomal sequestration avoidance .

Structure-Activity Relationship (SAR) Studies on Cyclopropane Ring Substitution Effects

The compound enables systematic SAR exploration around the cyclopropane ring – a privileged motif whose metabolic fate (P450 ring-opening to reactive aldehydes vs. stable N-dealkylation for alkylamines) provides a unique tool for investigating mechanism-based enzyme inactivation [2].

Conformational Constraint Tool for Biophysical Target Engagement Studies

With its restricted N-cyclopropyl C–N bond rotation (~±15° dihedral angle range), the compound functions as a conformational probe in NMR or X-ray co-crystallography studies, discriminating enthalpic vs. entropic contributions to binding free energy relative to flexible N-alkyl controls [3].

Reference Standard for Phenoxyethylamine Impurity Profiling

In quality control/analytical chemistry, the compound's well-defined molecular signature (C13H18ClNO; MW 239.74) and SMILES (Cc1cc(OCCNC2CC2)cc(C)c1Cl) make it suitable as a characterized reference standard for impurity analysis in synthetic campaigns involving chlorinated phenoxyethylamine intermediates .

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